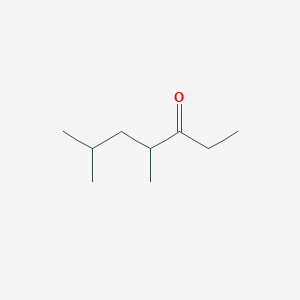

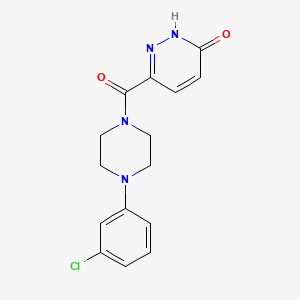

![molecular formula C17H18N2OS B2473716 N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide CAS No. 852137-76-9](/img/structure/B2473716.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain the compound.Molecular Structure Analysis

The molecular formula of this compound is C19H20N2O. The InChI representation of the molecule isInChI=1S/C19H20N2O/c1-14-10-17-11-16 (8-9-18 (17)21 (14)2)13-20-19 (22)12-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3, (H,20,22). Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Scientific Research Applications

Antitubercular Activity

A series of N-(aryl)-2-thiophen-2-ylacetamides, including compounds related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. Several compounds in this series showed promising activity, suggesting potential for the development of new treatments for multidrug-resistant tuberculosis (Lourenço et al., 2007).

Photochromic and Fluorescent Properties

Research has been conducted on asymmetric dihetarylethenes derived from 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene, demonstrating photochromic and fluorescent properties in solution. These properties are significant for developing materials with potential applications in optical data storage and photonic devices (Shepelenko et al., 2014).

Anticancer Activity

N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, were synthesized and evaluated for their anticancer activity. Some of these compounds exhibited promising results against human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Photostabilization of Polymers

New thiophene derivatives have been synthesized and investigated for their ability to reduce the photodegradation of poly(vinyl chloride) films. This suggests potential applications of these derivatives, including N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, in enhancing the durability of polymers against UV radiation (Balakit et al., 2015).

DNA-Binding Polymers

A water-soluble cationic polythiophene derivative, potentially related to N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide, was synthesized and shown to bind DNA, forming polyplexes. This research provides insights into the use of such polymers as theranostic gene delivery vehicles (Carreon et al., 2014).

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-12-8-14-9-13(5-6-16(14)19(12)2)11-18-17(20)10-15-4-3-7-21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLVSSBTFBAYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

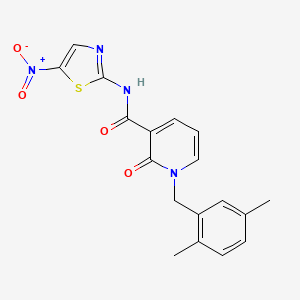

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)

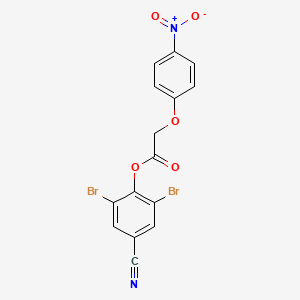

![5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2473643.png)

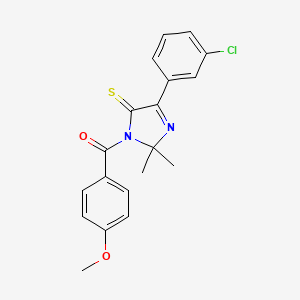

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2473652.png)

![4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2473656.png)